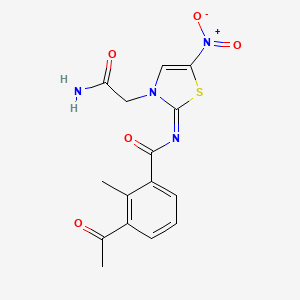![molecular formula C17H15N3S2 B14422976 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 87035-30-1](/img/structure/B14422976.png)
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique combination of benzothiophene, imidazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene moiety, followed by its attachment to the imidazole-pyridine scaffold through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents like N-bromosuccinimide (NBS) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene or imidazole rings.
科学的研究の応用
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
類似化合物との比較
Similar Compounds
Benzothiophene derivatives: Compounds like 2-phenylbenzothiophene share the benzothiophene moiety and exhibit similar chemical reactivity.
Imidazole derivatives: Compounds such as 1-methylimidazole have similar structural features and are used in various chemical and biological applications.
Pyridine derivatives: Compounds like 2,6-lutidine share the pyridine ring and are used as ligands in coordination chemistry.
Uniqueness
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various scientific research applications.
特性
CAS番号 |
87035-30-1 |
|---|---|
分子式 |
C17H15N3S2 |
分子量 |
325.5 g/mol |
IUPAC名 |
4-(1-benzothiophen-3-ylmethylsulfanyl)-1-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H15N3S2/c1-2-20-11-19-16-14(20)7-8-18-17(16)22-10-12-9-21-15-6-4-3-5-13(12)15/h3-9,11H,2,10H2,1H3 |
InChIキー |
AIXPEYNUVIJNHX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


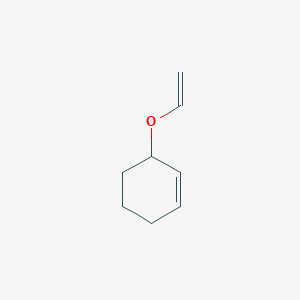
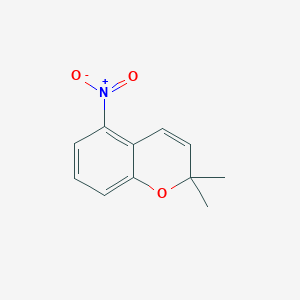
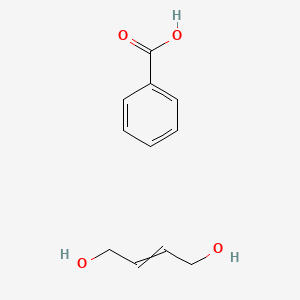
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
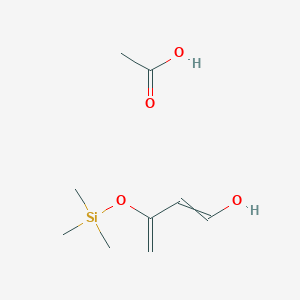
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

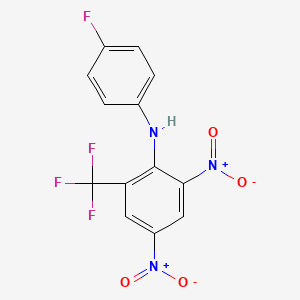
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
